molecular formula C12H15NO6 B14452045 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate CAS No. 73806-14-1

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate

Katalognummer: B14452045
CAS-Nummer: 73806-14-1
Molekulargewicht: 269.25 g/mol
InChI-Schlüssel: ZHCSXNWPTLNQGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a bicyclic heptane ring with an oxo bridge and carboximide groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-cyclohexane-1,4-diol can be isomerized into the more stable trans isomer using metallic sodium

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes followed by isomerization and functional group modifications. The use of high-pressure reactors and specialized catalysts ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo bridge and carboximide groups.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation , Grignard reagents for substitution , and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include arylated derivatives, reduced forms of the compound, and substituted analogs with modified functional groups.

Wissenschaftliche Forschungsanwendungen

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate has numerous scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Oxabicyclo(221)heptane-2,3-dicarboximide, N-hydroxymethyl-, ethylcarbonate is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

73806-14-1

Molekularformel

C12H15NO6

Molekulargewicht

269.25 g/mol

IUPAC-Name

(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)methyl ethyl carbonate

InChI

InChI=1S/C12H15NO6/c1-2-17-12(16)18-5-13-10(14)8-6-3-4-7(19-6)9(8)11(13)15/h6-9H,2-5H2,1H3

InChI-Schlüssel

ZHCSXNWPTLNQGX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)OCN1C(=O)C2C3CCC(C2C1=O)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.